Cas no 88335-91-5 (1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-)

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- structure
88335-91-5 structure
Produktname:1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
CAS-Nr.:88335-91-5
MF:C9H14O4
MW:186.205063343048
MDL:MFCD26516383
CID:4288942

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
    • 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-
    • (1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- (9CI)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S-cis)- (ZCI)
    • 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate (ACI)
    • MDL: MFCD26516383
    • Inchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
    • InChI-Schlüssel: BOVPVRGRPPYECC-RQJHMYQMSA-N
    • Lächelt: C([C@H]1CCCC[C@H]1C(=O)O)(=O)OC

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB530035-5g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
88335-91-5 95%
5g
€141.80 2024-04-15
abcr
AB530035-5 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
88335-91-5 95%
5g
€459.50 2023-06-14
Apollo Scientific
OR307029-5g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
88335-91-5 95+%
5g
£288.00 2023-01-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-250mg
(1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-91-5 97%
250mg
¥4109.65 2025-01-22
eNovation Chemicals LLC
D966822-500mg
(1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-91-5 95%
500mg
$940 2025-02-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-100mg
(1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-91-5 97%
100mg
¥2492.02 2025-01-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-50mg
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
50mg
1526.48CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-1g
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
1g
11702.99CNY 2021-05-07
eNovation Chemicals LLC
D966822-5g
(1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-91-5 95%
5g
$6585 2025-02-28
abcr
AB530035-1g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
88335-91-5 95%
1g
€179.00 2023-09-01

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Carboxyl esterase Solvents: Water
Referenz
Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters
Sabbioni, Gabriele; et al, Journal of Organic Chemistry, 1987, 52(20), 4565-70

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Carboxyl esterase
Referenz
A study of stereoselective hydrolysis of symmetrical diesters with pig liver esterase
Mohr, Peter; et al, Helvetica Chimica Acta, 1983, 66(8), 2501-11

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ephedrine Solvents: Tetrahydrofuran
Referenz
Enantioselective esterification of cyclic dicarboxylic anhydrides using chiral amino alcohols as auxiliaries
Shimizu, Makoto; et al, Bulletin of the Chemical Society of Japan, 1993, 66(7), 2128-30

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Disodium phosphate ,  Monopotassium phosphate ,  Carboxyl esterase Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Platinum Solvents: Methanol
Referenz
Enzyme-catalyzed asymmetric synthesis. IV. Synthesis of homochiral building blocks for the enantioselective total synthesis of cyclopentanoids with an esterase-catalyzed asymmetric reaction as key step
Gais, Hans Joachim; et al, Liebigs Annalen der Chemie, 1986, (4), 687-716

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an Allenylsilane
Borzilleri, Robert M.; et al, Journal of the American Chemical Society, 1994, 116(21), 9789-90

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
Referenz
Enantioselective inhibition studies of the cyclohexanone monooxygenase from Acinetobacter sp. NCIMB 9871
Wright, Michael; et al, Biotechnology Letters, 1994, 16(12), 1287-92

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Carboxyl esterase
Referenz
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; et al, Organic Reactions (Hoboken, 1989, 37,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Platinum Solvents: Methanol
Referenz
Enzyme-catalyzed asymmetric synthesis. IV. Synthesis of homochiral building blocks for the enantioselective total synthesis of cyclopentanoids with an esterase-catalyzed asymmetric reaction as key step
Gais, Hans Joachim; et al, Liebigs Annalen der Chemie, 1986, (4), 687-716

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: N-(8α,9S)-Cinchonan-9-yl-4-ethynylbenzenesulfonamide Solvents: tert-Butyl methyl ether ;  rt; 24 h, rt
Referenz
Synthesis and bifunctional asymmetric organocatalysis of helical poly(phenylacetylene)s bearing cinchona alkaloid pendants via a sulfonamide linkage
Iida, Hiroki; et al, Journal of Polymer Science, 2013, 51(13), 2869-2879

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene Reaction
Borzilleri, Robert M.; et al, Journal of the American Chemical Society, 1995, 117(44), 10905-13

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Carboxyl esterase
Referenz
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; et al, Organic Reactions (Hoboken, 1989, 37,

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Raw materials

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88335-91-5)1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
A1043501
Reinheit:99%
Menge:5g
Preis ($):396.0